molecular formula C13H15NO3 B001138 Mecarbinate CAS No. 15574-49-9

Mecarbinate

Cat. No. B001138
CAS RN: 15574-49-9
M. Wt: 233.26 g/mol
InChI Key: YTBNTDMBGXAOCG-UHFFFAOYSA-N
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Description

Mecarbinate is a compound that has attracted scientific interest due to its unique molecular structure and chemical properties. It is studied for various applications, including its synthesis and molecular interactions. Notable research includes the synthesis of mecarbinate derivatives and the exploration of their structural characteristics using techniques like X-ray analysis and vibrational spectral studies (Luo, Ma, Zhou, & Huang, 2019).

Synthesis Analysis

The synthesis of Mecarbinate involves several chemical reactions, using specific reagents and catalysts to achieve the desired compound. An example includes using 3-methyl amino-2-acid ethyl ester and p-benzoquinone as raw materials, with dichloroethane and zinc chloride acting as the catalyst. Optimal process parameters have been established to achieve high yields and purity (He, 2013).

Molecular Structure Analysis

Molecular structure analysis of Mecarbinate derivatives, such as ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, has been conducted. These studies utilize single crystal X-ray analysis and vibrational spectral studies, alongside Density Functional Theory (DFT) calculations, to determine the optimized molecular crystal structure (Luo et al., 2019).

Chemical Reactions and Properties

Mechanochemistry has emerged as a significant method for molecular synthesis, including the production of Mecarbinate, offering advantages like reduced solvent consumption. This method has discovered new mechanochemical reactions at an increasing frequency, expanding the chemical toolbox for synthesis (Howard, Cao, & Browne, 2018).

Physical Properties Analysis

The physical properties of Mecarbinate and its derivatives are closely tied to their molecular structures. Research focusing on the synthesis and properties of related compounds provides insights into understanding these aspects. The properties are analyzed using various spectroscopic and X-ray diffraction techniques to understand their behavior under different conditions.

Chemical Properties Analysis

The chemical properties of Mecarbinate, including reactivity and interaction with other compounds, are explored through its synthesis and structural analysis. Techniques such as mechanochemical synthesis offer new insights into its chemical behavior and potential applications in creating complex alkali metal hydrides and other compounds with unique properties (Zaluski, Załuska, & Strom-Olsen, 1999).

Scientific Research Applications

  • Clinical Research

    Mecarbinate is used to determine disease progression and the effects of interventions such as drugs, surgery, and vaccines (Atkinson et al., 2001).

  • Treatment of Primary Hypertension

    A combination of Mecarbinate and Hydrochlorothiazide has been found safe and effective in treating primary hypertension, with a 95% effectiveness rate and no significant adverse reactions (Fang Qiong, 2011).

  • Drug Development

    The development of drugs like imatinib mesylate for chronic myelogenous leukemia illustrates the broader scope of pharmaceutical research influenced by earlier scientific discoveries (Hunter, 2007).

  • Molecular Genetics in Psychiatry

    Molecular genetics techniques, including recombinant-DNA technology, have become crucial in psychiatric research and practice (Baron & Rainer, 1988).

  • Biotechnology

    Biotechnology applications, such as microwave-assisted proteomics, have been advancing with applications in bio-catalysis and protein studies (Sandoval et al., 2007).

  • Nanotechnology

    DNA mechanotechnology is a growing field for generating and sensing mechanical forces at the nanoscale, with applications in biological research and materials science (Blanchard & Salaita, 2019).

  • Antibody Applications in Cells

    The use of antibodies within living cells for imaging and functional intervention is a significant development in cellular research (Marschall et al., 2011).

  • Environmental and Economic Impact

    Biotechnology offers solutions for reducing pollution and sustainable production in the chemical industry (Gavrilescu & Chisti, 2005).

  • Gene Transfer and Genetic Modification

    Research on gene transfer and genetically modified organisms is heavily regulated due to its potential applications and associated risks, particularly in agriculture and environmental areas (Tolin, 1989).

  • Marine Environmental Research

    Experimental activities that intentionally manipulate the marine environment enhance knowledge but also pose environmental risks (Verlaan, 2007).

Safety And Hazards

Mecarbinate should be handled with care to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-17-13(16)12-8(2)14(3)11-6-5-9(15)7-10(11)12/h5-7,15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBNTDMBGXAOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046289
Record name Mecarbinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mecarbinate

CAS RN

15574-49-9
Record name Mecarbinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15574-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mecarbinate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015574499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mecarbinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.634
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECARBINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z927X3UJ2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
N QAZI - 1981 - pascal-francis.inist.fr
PHOTOMETRIC METHOD OF DETERMINATION OF MECARBINATE (DIMECARBIN), BENDAZOL (DIBAZOL) AND DIMEBON (DIMEBOLIN) … PHOTOMETRIC METHOD OF …
Number of citations: 2 pascal-francis.inist.fr
Q Wang, D Li, N Rao, Y Zhang, Y Le, L Liu, L Huang… - Dyes and …, 2021 - Elsevier
… Mecarbinate, an indole derivative, has been extensively applied in antiviral and … Due to the broad biological activity of mecarbinate and the purpose that F − probe can be used in the …
Number of citations: 23 www.sciencedirect.com
D Luo, L Ma, Z Zhou, Z Huang - Journal of Molecular Structure, 2019 - Elsevier
… Mecarbinate derivatives have … mecarbinate derivatives has driven researchers to synthesize new analogs of them [6,12]. In this study, we synthesized compound 1, a new mecarbinate …
Number of citations: 7 www.sciencedirect.com
A Dadras, MA Rezvanfar, A Beheshti… - … Chemistry & High …, 2022 - ingentaconnect.com
… review [14], arbidol could be synthesized from Mecarbinate 1 as the precursor. In this regard, … As a result, a thiophenol derivative of mecarbinate, called Phercaptoline, was successfully …
Number of citations: 15 www.ingentaconnect.com
T Zhong, JT Yi, ZD Chen, QC Zhuang, YZ Li, G Lu… - Chemical …, 2021 - pubs.rsc.org
The development of efficient approaches to access sulfonyl fluorides is of great significance because of the widespread applications of these structural motifs in many areas, among …
Number of citations: 37 pubs.rsc.org
Z Wu, F Wei, B Wan, Y Zhang - Journal of the American Chemical …, 2021 - ACS Publications
A methyl group can have a profound impact on the pharmacological properties of organic molecules. Hence, developing methylation methods and methylating reagents is essential in …
Number of citations: 22 pubs.acs.org
D Zeng, Y Ma, WP Deng, M Wang, X Jiang - Nature Synthesis, 2022 - nature.com
Sulfur(VI) fluoride exchange reactions have been applied to the linkage of a diverse range of molecules. However, the connectivity of fluorosulfuryls with alkynes remains a formidable …
Number of citations: 25 www.nature.com
Y Wu, W Li, L Jiang, L Zhang, J Lan, J You - Chemical Science, 2018 - pubs.rsc.org
… Gratefully, phenol-containing natural products and pharmaceuticals such as estrone, estradiol and mecarbinate and naphthalenol derivatives smoothly underwent the ortho-…
Number of citations: 28 pubs.rsc.org
Y Wu, M Li, J Sun, G Zheng… - Angewandte Chemie …, 2022 - Wiley Online Library
Axially chiral aldehydes have received increasing attention in enantioselective catalysis. However, only very few catalytic methods have been developed to construct structurally diverse …
Number of citations: 26 onlinelibrary.wiley.com
G Zhang, C Guan, L Han, Y Zhao… - Organic & Biomolecular …, 2022 - pubs.rsc.org
… Additionally, Arbidol, an antiviral agent for the treatment of influenza infection, and its key intermediate mecarbinate can all be readily modified with this reaction (3ao). It is remarkable …
Number of citations: 5 pubs.rsc.org

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